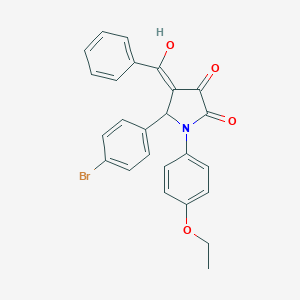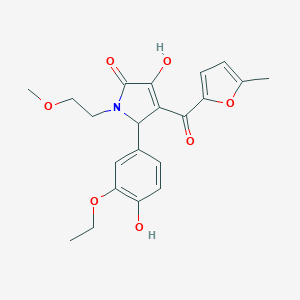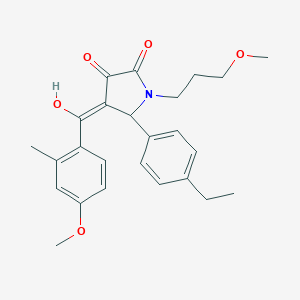
N-(tert-butyl)-N-(5-chloro-2-ethoxy-3-methoxybenzyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-N-(5-chloro-2-ethoxy-3-methoxybenzyl)amine is a chemical compound with potential applications in scientific research. This compound is of interest due to its unique structure and potential to interact with biological systems. In
Mechanism of Action
The mechanism of action for N-(tert-butyl)-N-(5-chloro-2-ethoxy-3-methoxybenzyl)amine is not fully understood. However, it is believed to interact with biological systems through its amine group, which can form hydrogen bonds with biological molecules. This interaction may lead to changes in the structure or function of these molecules, ultimately resulting in the observed biological activity.
Biochemical and Physiological Effects:
N-(tert-butyl)-N-(5-chloro-2-ethoxy-3-methoxybenzyl)amine has been shown to have a variety of biochemical and physiological effects. In cell-based assays, this compound has been shown to induce apoptosis, or programmed cell death, in certain cancer cell lines. Additionally, this compound has been shown to inhibit the growth of certain bacterial strains, suggesting a potential role as an antibiotic.
Advantages and Limitations for Lab Experiments
One advantage of using N-(tert-butyl)-N-(5-chloro-2-ethoxy-3-methoxybenzyl)amine in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have activity against certain cancer cell lines and bacterial strains, making it a potential candidate for further development as an anticancer agent or antibiotic. However, one limitation of using this compound in lab experiments is its limited availability, which may make it difficult to obtain in large quantities for use in experiments.
Future Directions
There are several future directions for research on N-(tert-butyl)-N-(5-chloro-2-ethoxy-3-methoxybenzyl)amine. One potential direction is further exploration of its anticancer activity, including studies on its mechanism of action and potential use in combination with other anticancer agents. Another potential direction is further exploration of its antibiotic activity, including studies on its mechanism of action and potential use in combination with other antibiotics. Additionally, further studies on the synthesis and characterization of this compound may lead to the development of new analogs with improved activity or properties.
Synthesis Methods
The synthesis method for N-(tert-butyl)-N-(5-chloro-2-ethoxy-3-methoxybenzyl)amine involves several steps. The starting material for the synthesis is 5-chloro-2-ethoxy-3-methoxybenzaldehyde, which is reacted with tert-butylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to form the amine product. The final product is obtained in good yield and purity through column chromatography.
Scientific Research Applications
N-(tert-butyl)-N-(5-chloro-2-ethoxy-3-methoxybenzyl)amine has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have activity against certain cancer cell lines, making it a potential candidate for further development as an anticancer agent. Additionally, this compound has been shown to have activity against certain bacterial strains, making it a potential candidate for further development as an antibiotic.
properties
Product Name |
N-(tert-butyl)-N-(5-chloro-2-ethoxy-3-methoxybenzyl)amine |
|---|---|
Molecular Formula |
C14H22ClNO2 |
Molecular Weight |
271.78 g/mol |
IUPAC Name |
N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C14H22ClNO2/c1-6-18-13-10(9-16-14(2,3)4)7-11(15)8-12(13)17-5/h7-8,16H,6,9H2,1-5H3 |
InChI Key |
FHIRSTXYTJYEQJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNC(C)(C)C)Cl)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)Cl)CNC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3'-acetyl-1-benzyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B266847.png)

![1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266850.png)


![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266860.png)
![(E)-(4-methoxy-2-methylphenyl){2-(2-methoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266861.png)
![1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266865.png)
![3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266867.png)
![(E)-{2-(4-ethylphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxy-2-methylphenyl)methanolate](/img/structure/B266869.png)

![methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B266875.png)
![5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266876.png)
![(5Z)-2-amino-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B266879.png)